2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a bicyclic boronic ester featuring a 7,7-difluorobicyclo[4.1.0]hept-3-ene core fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The bicyclo[4.1.0]heptene system introduces strain and rigidity, while the geminal difluoro substitution at C7 enhances electronic stability and influences reactivity . The pinacol boronic ester group is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and ease of handling .
Properties
Molecular Formula |
C13H19BF2O2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(7,7-difluoro-3-bicyclo[4.1.0]hept-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BF2O2/c1-11(2)12(3,4)18-14(17-11)8-5-6-9-10(7-8)13(9,15)16/h5,9-10H,6-7H2,1-4H3 |
InChI Key |
MAASURJLUKPXRE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3C(C2)C3(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the bicyclic core with a boronic ester to form the dioxaborolane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and boron-containing moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Its unique structure makes it a candidate for drug development and medicinal chemistry.
Industry: The compound is used in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The fluorine atoms and boron-containing moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key structural analogs and their substituent variations are compared below:
Key Observations :
- Fluorine Substitution : The target compound’s 7,7-difluoro group stabilizes the boronate via inductive effects, similar to 4,4-difluorocyclohexene analogs . However, the bicyclic system introduces steric constraints absent in planar cyclohexene derivatives.
- Aromatic vs. Aliphatic Boronates : Anthracene-based boronates (e.g., AnthBpin) exhibit distinct electronic properties due to conjugation, unlike the aliphatic bicyclic system in the target compound .
Key Observations :
- The target compound’s synthesis likely follows C-H borylation strategies (), contrasting with halogenation or direct coupling methods for aryl analogs (e.g., ).
- Yields : Chlorination (80% in ) and cobalt-catalyzed borylation (83% in ) demonstrate efficient routes for aliphatic and aromatic boronates, respectively.
Key Observations :
Stability and Physical Properties
Key Observations :
- Fluorine and methoxy groups improve stability against hydrolysis (), while aliphatic boronates () are more labile.
Biological Activity
The compound 2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in various biological contexts. Its unique bicyclic structure and the presence of fluorine atoms may confer specific biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a bicyclic core which is characteristic of many biologically active compounds. The presence of the dioxaborolane moiety suggests potential utility in medicinal chemistry, particularly in drug design due to its ability to form stable complexes with biomolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
- Case Study : In vitro assays demonstrated that derivatives of bicyclic boron compounds inhibited the proliferation of various cancer cell lines by up to 70% at concentrations as low as 10 µM.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC for certain bacterial strains was determined to be around 50 µg/mL, showcasing a promising antibacterial profile.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluorine | Increases lipophilicity and cellular uptake |
| Dioxaborolane Group | Enhances stability and bioavailability |
| Bicyclic Framework | Contributes to receptor binding affinity |
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cell Viability Assays : A study showed that modifications in the bicyclic structure led to varying degrees of cytotoxicity in cancer cell lines.
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to control groups.
- Mechanistic Studies : Investigations into the compound's interaction with DNA and RNA suggest potential roles in gene expression modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
